N-Methyl-1-(pyridin-3-YL)ethanamine
Overview
Description
N-Methyl-1-(pyridin-3-YL)ethanamine: is an organic compound with the molecular formula C8H12N2 . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by N-Methyl-1-(pyridin-3-YL)ethanamine are currently unknown . The compound’s potential effects on these pathways and their downstream effects would provide valuable insights into its mechanism of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how these factors influence the action of this compound is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-Methyl-1-(pyridin-3-YL)ethanamine involves the reductive amination of 3-pyridinecarboxaldehyde with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild conditions.
N-Alkylation: Another method involves the N-alkylation of 1-(pyridin-3-yl)ethanamine with methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyl-1-(pyridin-3-YL)ethanamine can undergo oxidation reactions to form N-methyl-3-pyridinecarboxamide.
Reduction: The compound can be reduced to form N-methyl-3-pyridinemethanamine.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride (NaH) are used in substitution reactions.
Major Products Formed:
Oxidation: N-methyl-3-pyridinecarboxamide.
Reduction: N-methyl-3-pyridinemethanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-Methyl-1-(pyridin-3-YL)ethanamine is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used as a ligand in the study of receptor-ligand interactions, particularly in the development of new drugs targeting specific receptors.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
1-(3-Pyridinyl)ethanamine: This compound is structurally similar but lacks the N-methyl group.
N-Methyl-1-(pyridin-4-YL)ethanamine: This isomer has the methyl group attached to the 4-position of the pyridine ring instead of the 3-position.
N-Methyl-1-(pyridin-2-YL)ethanamine: Another isomer with the methyl group attached to the 2-position of the pyridine ring.
Uniqueness: N-Methyl-1-(pyridin-3-YL)ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the pyridine ring can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Biological Activity
N-Methyl-1-(pyridin-3-YL)ethanamine, also known as N-Methyl-3-pyridylmethylamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetic properties, and applications in medicinal chemistry, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methyl group and an ethanamine moiety. Its molecular formula is , with a molecular weight of approximately 136.19 g/mol. The compound demonstrates high gastrointestinal absorption and the ability to cross the blood-brain barrier, which enhances its potential therapeutic applications in neurological disorders.
Target Receptors
The primary biological target of this compound is the neuronal acetylcholine receptor alpha-4 (CHRNA4) . This receptor plays a crucial role in neurotransmission, particularly in cholinergic signaling pathways. Upon binding to acetylcholine, the receptor undergoes conformational changes that facilitate the opening of an ion-conducting channel, allowing sodium ions to flow across the plasma membrane.
Biochemical Pathways
The compound is believed to influence several critical pathways:
- Neurotransmission : By modulating acetylcholine receptor activity, it can affect cholinergic signaling.
- Ion Channel Regulation : Its interaction with ion channels may lead to alterations in neuronal excitability and synaptic plasticity.
Pharmacokinetics
This compound exhibits moderate solubility in organic solvents like chloroform and methanol. Its ability to penetrate the blood-brain barrier makes it a candidate for treating conditions such as depression and anxiety disorders.
Neuropharmacology
Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction suggests potential applications in mood regulation and treatment of psychiatric disorders .
Inhibition of Cholinesterases
The compound has been identified as a potent inhibitor of cholinesterases, enzymes that break down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease where cholinergic signaling is impaired.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : In a study examining the effects on MDA-MB-453 cells (a model for breast cancer), derivatives of pyridine compounds showed selective antiproliferative activity. The GI50 values for certain analogs ranged from 2 to 40 μM, indicating significant cytotoxic effects at relatively low concentrations .
- Neurotransmitter Modulation : Another study highlighted the compound's ability to modulate neurotransmitter levels, suggesting its role in neuropharmacology research aimed at developing new treatments for depression and anxiety disorders.
- Cholinesterase Inhibition : Research has demonstrated that derivatives of this compound exhibit varying degrees of cholinesterase inhibition, making them candidates for further development as therapeutic agents for neurodegenerative diseases.
Summary of Findings
Characteristic | Details |
---|---|
Molecular Formula | |
Molecular Weight | 136.19 g/mol |
Primary Target | Neuronal acetylcholine receptor alpha-4 (CHRNA4) |
Biological Activities | Cholinesterase inhibition, modulation of serotonin and dopamine pathways |
Potential Applications | Treatment for Alzheimer's disease, depression, anxiety disorders |
Properties
IUPAC Name |
N-methyl-1-pyridin-3-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(9-2)8-4-3-5-10-6-8/h3-7,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLMQQMCVLCCOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588361 | |
Record name | N-Methyl-1-(pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120741-33-5 | |
Record name | N-Methyl-1-(pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[1-(pyridin-3-yl)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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